molecular formula C22H28O B13849884 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene

Katalognummer: B13849884
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: DOEXLSQYXHJEHW-DHDCSXOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a 7-methyloct-1-en-1-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzyloxybenzene derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and continuous flow reactors may be employed to enhance the reaction rates and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The double bond in the 7-methyloct-1-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the double bond may produce a fully saturated alkyl chain.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzyloxy)-2-(oct-1-en-1-yl)benzene: Similar structure but without the methyl group on the alkyl chain.

    1-(Benzyloxy)-2-(7-methyloctyl)benzene: Similar structure but with a fully saturated alkyl chain.

    1-(Methoxy)-2-(7-methyloct-1-en-1-yl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy group and a 7-methyloct-1-en-1-yl chain, which may confer distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C22H28O

Molekulargewicht

308.5 g/mol

IUPAC-Name

1-[(Z)-7-methyloct-1-enyl]-2-phenylmethoxybenzene

InChI

InChI=1S/C22H28O/c1-19(2)12-6-3-4-9-15-21-16-10-11-17-22(21)23-18-20-13-7-5-8-14-20/h5,7-11,13-17,19H,3-4,6,12,18H2,1-2H3/b15-9-

InChI-Schlüssel

DOEXLSQYXHJEHW-DHDCSXOGSA-N

Isomerische SMILES

CC(C)CCCC/C=C\C1=CC=CC=C1OCC2=CC=CC=C2

Kanonische SMILES

CC(C)CCCCC=CC1=CC=CC=C1OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.